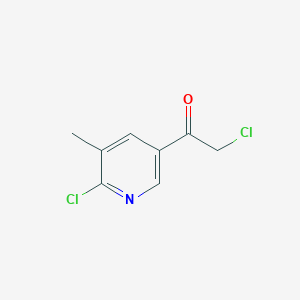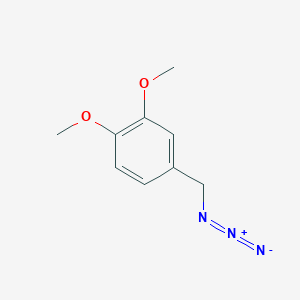
4-(Azidomethyl)-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidomethyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of an azido group (-N3) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halomethyl derivative of 1,2-dimethoxybenzene reacts with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(Azidomethyl)-1,2-dimethoxybenzene may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process, given the potentially hazardous nature of azides .
Análisis De Reacciones Químicas
Types of Reactions
4-(Azidomethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Reduction: Palladium on carbon (Pd/C) or LiAlH4 are typical reducing agents.
Substitution: Various nucleophiles such as amines or thiols can be used depending on the desired product.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from reduction reactions.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(Azidomethyl)-1,2-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Employed in the functionalization of surfaces and the preparation of polymers with specific properties.
Biological Studies: Utilized in the development of bioactive compounds and probes for studying biological processes.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)-1,2-dimethoxybenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which can then interact with biological targets or materials. The azido group can also generate reactive intermediates such as nitrenes, which can insert into C-H bonds or form cross-links in polymers .
Comparación Con Compuestos Similares
Similar Compounds
4-(Azidomethyl)-1,2-dimethoxybenzene: Characterized by the presence of methoxy groups and an azido group.
4-(Azidomethyl)-1,1’-biphenyl-2-yl: Contains a biphenyl structure with an azido group.
4-(Azidomethyl)benzoic acid: Features a carboxylic acid group along with the azido group.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. The presence of methoxy groups can also affect the electronic properties of the compound, making it distinct from other azido-substituted benzene derivatives .
Propiedades
Número CAS |
90807-80-0 |
|---|---|
Fórmula molecular |
C9H11N3O2 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
4-(azidomethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C9H11N3O2/c1-13-8-4-3-7(6-11-12-10)5-9(8)14-2/h3-5H,6H2,1-2H3 |
Clave InChI |
AMORNVLEDGTLOA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN=[N+]=[N-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


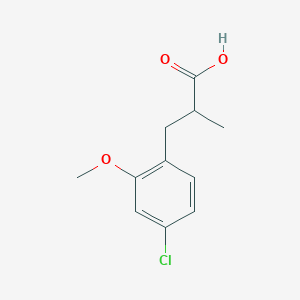
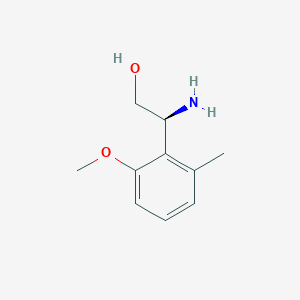

![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)

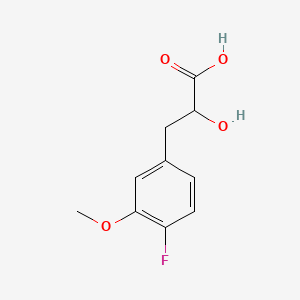
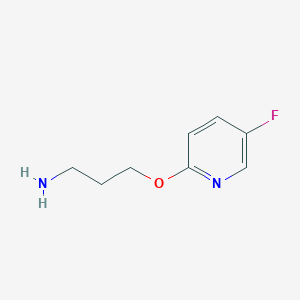
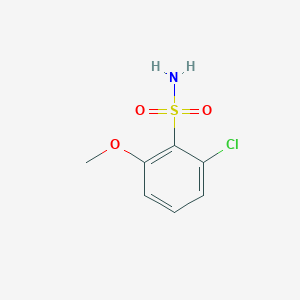
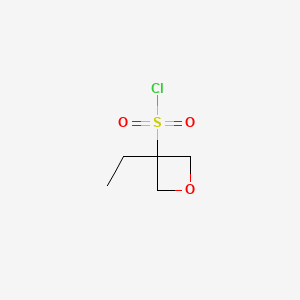
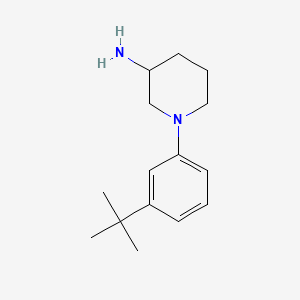

![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
